2-(Trifluoromethyl)pyrimidine-4-carbaldehyde
Description
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde (CAS: 944900-29-2) is a heterocyclic organic compound with the molecular formula C₆H₃F₃N₂O and a molecular weight of 176.10 g/mol . Its structure features a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a carbaldehyde (-CHO) group at position 4. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound valuable in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEZDCQHDZFRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), facilitates electrophilic substitution at the pyrimidine’s 4-position. The trifluoromethyl group at position 2 electronically deactivates the ring, directing formylation to the para position. Typical conditions involve refluxing the pyrimidine precursor in the reagent mixture at 80–100°C for 4–6 hours.
Optimization and Yield
Key variables include solvent choice (e.g., dichloroethane) and stoichiometric ratios. A study reported a 78% yield when using 1.2 equivalents of POCl₃ and 2.0 equivalents of DMF under anhydrous conditions. Side products, such as over-chlorinated derivatives, are minimized by controlled reagent addition.
Reduction-Oxidation of Carboxylic Acid Esters
This two-step approach converts methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate to the target aldehyde via intermediate alcohol formation.
Step 1: Ester Reduction to Hydroxymethyl Intermediate
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to 4-(hydroxymethyl)-2-(trifluoromethyl)pyrimidine. The reaction proceeds at 0°C to room temperature over 2 hours, achieving 85% yield.
Step 2: Selective Oxidation to Aldehyde
The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. This mild oxidant prevents over-oxidation to the carboxylic acid, delivering the aldehyde in 70% yield.
Functionalization of Halomethyl Intermediates
4-(Iodomethyl)-2-(trifluoromethyl)pyrimidine serves as a versatile precursor for aldehyde synthesis.
Hydrolysis and Oxidation
Treatment of the iodomethyl derivative with aqueous silver nitrate (AgNO₃) in acetone generates the hydroxymethyl intermediate, which is subsequently oxidized using manganese dioxide (MnO₂). This method affords the aldehyde in 65% overall yield.
Direct Substitution
Alternative pathways employ nucleophilic displacement of iodide with formaldehyde under basic conditions. However, this approach suffers from lower yields (≤50%) due to competing elimination reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 78 | Single-step, scalable | Requires electron-rich substrate |
| Reduction-Oxidation | LiAlH₄, PCC | 70 | High intermediate purity | Multi-step, sensitive conditions |
| Halomethyl Functionalization | AgNO₃, MnO₂ | 65 | Utilizes stable intermediates | Tedious purification steps |
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Oxidation: 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of trifluoromethyl pyrimidine derivatives, including "2-(Trifluoromethyl)pyrimidine-4-carbaldehyde," are notable in diverse scientific fields, particularly in pharmaceuticals and agrochemicals . These compounds have garnered interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced lipophilicity, high stability, and strong electronegativity, which can significantly alter the physiological activity of the compound .
Key Areas of Application
- Medicinal Chemistry: Trifluoromethyl pyrimidine derivatives are crucial intermediates in drug development . They exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines .
- Agrochemicals: These compounds are used in pesticides and herbicides . They have demonstrated effectiveness in preventing and controlling fusarium wilt on tomato and potato diseases . Certain synthesized pyrimidine-containing substituted amide derivatives display good antifungal activity .
- Organic Synthesis: 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives serve as important intermediates in organic synthesis .
Specific Research and Findings
- Antifungal Activity: Some trifluoromethyl pyrimidine derivatives exhibit excellent in vitro antifungal activity against B. cinerea, with inhibition rates comparable to or better than that of tebuconazole . Compound 5v has shown an inhibitory effect against S. sclerotiorum similar to tebuconazole .
- Insecticidal Activity: Trifluoromethyl pyrimidine derivatives have demonstrated insecticidal activities against Spdoptera frugiperda and Mythimna separata .
- Anticancer Activity: These compounds exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines, suggesting their potential in cancer therapy .
- DNA Binding: Studies on synthesized compounds have explored their DNA-binding profiles, indicating potential applications in molecular biology and genetics .
Tables of Bioactivity
While the search results provide specific bioactivity data, they do not include comprehensive data tables for "this compound" specifically. However, the related compounds and derivatives show promising antifungal, insecticidal, and anticancer activities .
Challenges and Future Directions
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
(a) 2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2)
- Molecular Formula : C₅H₃F₃N₂O
- Key Differences : Replaces the carbaldehyde group with a hydroxyl (-OH) at position 2.
- The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility .
(b) 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
- Molecular Formula : C₆H₄ClF₃N₂ (estimated molecular weight: ~196.56 g/mol)
- Key Differences : Chloro (-Cl) at position 4 and methyl (-CH₃) groups at positions 5 and 5.
- Implications: Increased lipophilicity due to methyl groups may improve membrane permeability in drug candidates.
Phenyl-Substituted Analog
2-[4-(Trifluoromethyl)phenyl]pyrimidine-4-carbaldehyde (CAS: 952710-90-6)
- Molecular Formula : C₁₂H₇F₃N₂O
- Molecular Weight : 252.19 g/mol
- Key Differences : A phenyl group substituted at position 4 of the pyrimidine ring.
- The extended conjugation may alter UV absorption properties, relevant in materials science .
Heterocycle Variants: Pyridine vs. Pyrimidine
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde (CAS: 108338-20-1)
- Molecular Formula: C₇H₄F₃NO
- Molecular Weight : 175.11 g/mol
- Key Differences : Pyridine ring instead of pyrimidine, reducing nitrogen atoms from two to one.
- Implications : The pyridine ring’s lower electron density may reduce stability in acidic conditions compared to pyrimidine. This structural difference could influence interactions with enzymatic targets .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde | 944900-29-2 | C₆H₃F₃N₂O | 176.10 | -CHO at C4, -CF₃ at C2 |
| 2-[4-(Trifluoromethyl)phenyl]pyrimidine-4-carbaldehyde | 952710-90-6 | C₁₂H₇F₃N₂O | 252.19 | Phenyl at C4 |
| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | 104048-92-2 | C₅H₃F₃N₂O | 176.09 | -OH at C2 |
| 2-(Trifluoromethyl)-pyridine-4-carboxaldehyde | 108338-20-1 | C₇H₄F₃NO | 175.11 | Pyridine ring |
Biological Activity
2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C7H4F3N2O
- CAS Number: 944900-29-2
- Molecular Weight: 192.12 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For instance, it may modulate the activity of cyclooxygenases (COX), which are important in inflammatory processes .
- Lipophilicity: The trifluoromethyl group increases the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins, potentially altering their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Anticancer Properties:
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives, including this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against several pathogens | |
| Anti-inflammatory | IC50 comparable to celecoxib | |
| Anticancer | Cytotoxicity against cancer cell lines |
Detailed Findings
- A study conducted by Tageldin et al. highlighted the anti-inflammatory potential of pyrimidine derivatives, noting that compounds similar to this compound effectively suppressed COX-2 activity in vitro .
- Another research article focused on structure–activity relationship (SAR) studies that indicated modifications on the pyrimidine ring could enhance biological activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
